molecular formula C14H23NO3 B11815976 Tert-butyl 4-but-2-enoylpiperidine-1-carboxylate

Tert-butyl 4-but-2-enoylpiperidine-1-carboxylate

Cat. No.: B11815976
M. Wt: 253.34 g/mol
InChI Key: DDSQDOFHRREAHJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-but-2-enoylpiperidine-1-carboxylate is an organic compound with the molecular formula C14H23NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-but-2-enoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 4-iodopiperidine-1-carboxylate as a starting material, which undergoes a series of reactions including substitution and elimination to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-but-2-enoylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-but-2-enoylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-but-2-enoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-but-2-enoylpiperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which allows for unique reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 4-but-2-enoylpiperidine-1-carboxylate

InChI

InChI=1S/C14H23NO3/c1-5-6-12(16)11-7-9-15(10-8-11)13(17)18-14(2,3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

DDSQDOFHRREAHJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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